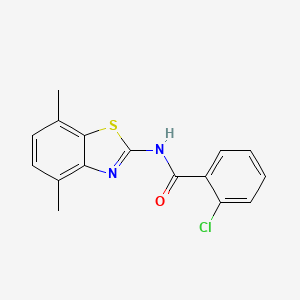

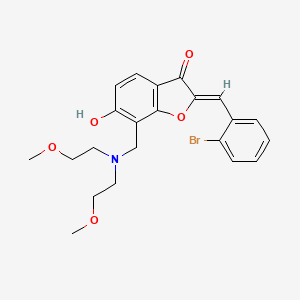

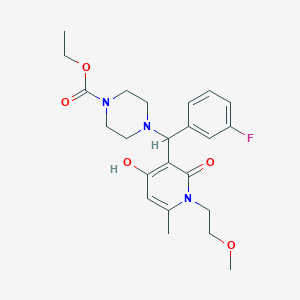

![molecular formula C22H21N5O2 B2827881 2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891119-29-2](/img/structure/B2827881.png)

2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the triazolopyridazine ring. This planarity, along with the presence of multiple nitrogen atoms in the ring, could allow for interesting electronic properties and potential for pi-stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich triazolopyridazine ring and the electron-withdrawing acetamide group. These groups could potentially participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .Scientific Research Applications

Synthesis and Biological Activities

A series of N-aryl substituted phenyl acetamide analogs, related to the chemical structure of interest, were synthesized and demonstrated inhibition activity against the HCT 116 cancer cell line, showcasing their potential as anticancer agents. Furthermore, these compounds were also screened for their antimicrobial activities, indicating a broader spectrum of biological applications (Kumar et al., 2019).

Antimicrobial and Anticancer Effects

The exploration of triazolo[1,5-c]pyrimidines as potential antiasthma agents reveals the versatility of triazolo-pyridazine compounds in medical research. These compounds have shown activity as mediator release inhibitors, which could be significant for asthma treatment, highlighting a different aspect of the compound's utility in scientific research (Medwid et al., 1990).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety, related to the structure , were synthesized and assessed for their insecticidal activities against the cotton leafworm, showcasing the compound's potential use in agricultural sciences (Fadda et al., 2017).

Radiosynthesis Applications

The radiosynthesis of a chloroacetanilide herbicide demonstrates the use of similar compounds in studying metabolism and modes of action of various substances, which could be applicable for environmental and biological research purposes (Latli & Casida, 1995).

Modification for Reduced Toxicity

A study on the modification of similar compounds by replacing the acetamide group with alkylurea showed that such modifications could retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. This research points towards the development of safer, more effective anticancer agents (Wang et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies on its interaction with biological targets, its potential therapeutic effects, and its toxicity .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibitShikimate dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the protein . For instance, some 1,2,4-triazolo derivatives have been found to intercalate DNA , which can disrupt the normal function of the DNA and lead to cell death.

Biochemical Pathways

Inhibition of shikimate dehydrogenase (mt sd) by similar compounds can disrupt the biosynthesis of the chorismate end product , which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. This disruption can affect various downstream pathways and processes in the cell.

Result of Action

For instance, the inhibition of Shikimate dehydrogenase (Mt SD) can disrupt the biosynthesis of the chorismate end product , leading to a deficiency of aromatic amino acids and other aromatic compounds in the cell.

Action Environment

For instance, very thermostable energetic materials based on a fused-triazole backbone with two C-amino groups as substituents have been shown to be a promising building block for construction of very thermally stable energetic materials .

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-3-29-19-9-7-16(8-10-19)13-22(28)23-18-6-4-5-17(14-18)20-11-12-21-25-24-15(2)27(21)26-20/h4-12,14H,3,13H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGAPZMPEYXJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

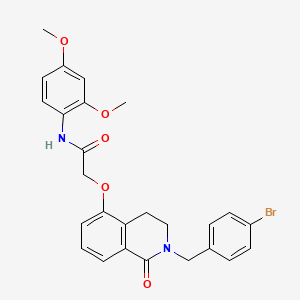

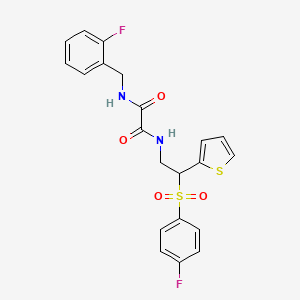

![Tert-butyl 5-[but-2-ynoyl(methyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2827800.png)

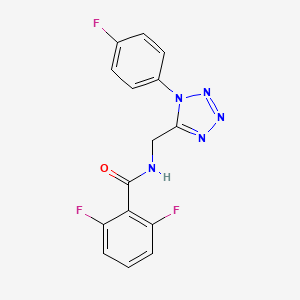

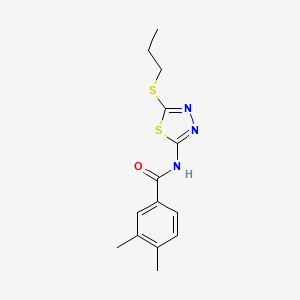

![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-thiazepane-3-carboxamide](/img/structure/B2827806.png)

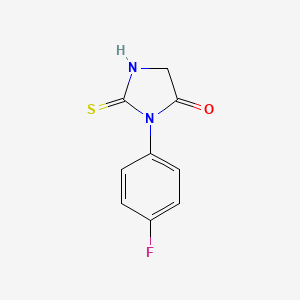

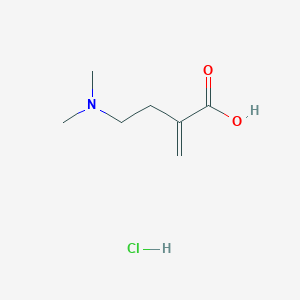

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)